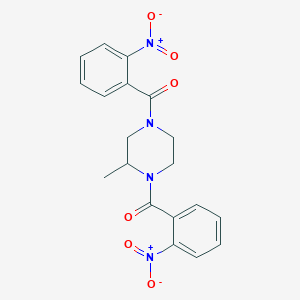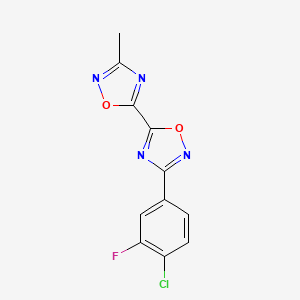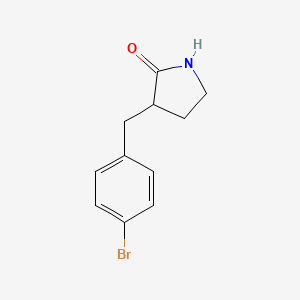
2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine” is a chemical compound with the linear formula C20H20N4O6 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C20H20N4O6 . The molecular weight is 412.406 .Scientific Research Applications
DNA Interaction and Cellular Applications
Piperazine derivatives, particularly those with structural modifications such as nitrobenzoyl groups, have shown notable applications in binding to DNA and cellular structures. For instance, Hoechst 33258, a piperazine derivative, binds strongly to the minor groove of double-stranded DNA, showcasing specificity for AT-rich sequences. This binding property has been utilized for fluorescent DNA staining, crucial in cell biology for chromosome analysis and nuclear DNA content evaluation in flow cytometry. Additionally, these compounds have applications as radioprotectors and topoisomerase inhibitors, indicating their potential in rational drug design and as models to investigate DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Pharmacological and Therapeutic Potential
Piperazine cores are integral in many pharmaceutical compounds due to their versatile medicinal properties. The review of piperazine derivatives for therapeutic use underlines their presence in drugs treating psychosis, depression, and anxiety. This wide range of pharmacological activities is attributed to the structural diversity and modification potential of the piperazine scaffold. Arylpiperazine derivatives, in particular, have been clinical candidates for various neurological and psychiatric conditions, reflecting the adaptability and therapeutic relevance of these compounds (Rathi et al., 2016).
Antimicrobial and Antituberculosis Activity
The significance of piperazine analogues extends to antimicrobial applications, with certain derivatives demonstrating potent activity against Mycobacterium tuberculosis. The structure-activity relationship studies of piperazine-based compounds have identified them as critical scaffolds in developing anti-TB molecules. These compounds' potential against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of TB underlines their importance in addressing global health challenges related to tuberculosis (Girase et al., 2020).
Future Directions
properties
IUPAC Name |
[3-methyl-4-(2-nitrobenzoyl)piperazin-1-yl]-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6/c1-13-12-20(18(24)14-6-2-4-8-16(14)22(26)27)10-11-21(13)19(25)15-7-3-5-9-17(15)23(28)29/h2-9,13H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMZIWVNBNRZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2563619.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide](/img/structure/B2563621.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2563622.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2563623.png)

![Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate](/img/structure/B2563626.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2563627.png)


![2-Bromospiro[3.3]heptane](/img/structure/B2563632.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 5-phenylisoxazole-3-carboxylate](/img/structure/B2563636.png)
